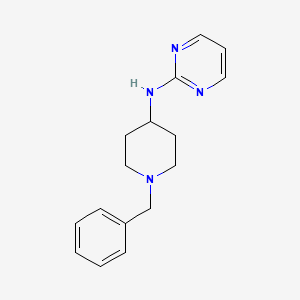

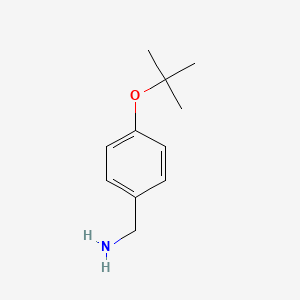

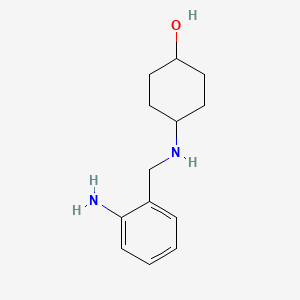

Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

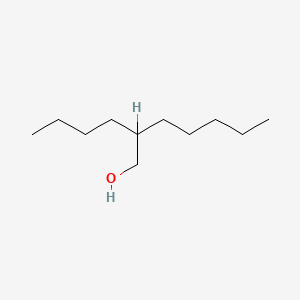

Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)-, is a type of heterocyclic organic compound that is composed of nitrogen, carbon, and hydrogen atoms. It has a molecular formula of C13H17N3O and is a component of many drugs and compounds. This compound has a wide range of applications in medicine, chemistry, and biochemistry.

科学的研究の応用

Chemical Modification and Biological Properties

Pyrimidine derivatives, specifically those with modifications in the pyridine moiety, have been studied for their potential biological properties. A study by Ukrainets et al. (2015) explored the methylation of the pyridine part of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, aiming to enhance their analgesic properties. This chemical modification led to increased biological activity, particularly for para-substituted derivatives, suggesting potential use in developing new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Corrosion Inhibition

Pyrimidine derivatives also find applications in corrosion inhibition. A study by Hou et al. (2019) showed that certain pyrimidine derivatives, specifically those with benzyl substitution, can act as corrosion inhibitors for mild steel in acidic solutions. These derivatives exhibited mixed-type inhibition with predominant cathodic effectiveness, highlighting their potential in industrial applications (Hou, Xu, Zhang, Xuan, Liu, & Zhang, 2019).

Crystal Structure and Biological Evaluation

Stolarczyk et al. (2021) conducted a study on the synthesis and biological evaluation of 5-hydroxymethylpyrimidines, variants of pyrimidine. This study provided insights into the cytotoxic properties of these compounds against various cell lines and their antimicrobial activity. Derivatives with specific structural features showed moderate anticancer properties and weak antibacterial properties (Stolarczyk, Matera-Witkiewicz, Wolska, Krupińska, Mikołajczyk, Pyra, & Bryndal, 2021).

Antimicrobial Activity

Bhat and Begum (2021) synthesized and characterized various pyrimidine carbonitrile derivatives, assessing their antimicrobial activity. Some compounds exhibited potential in inducing bacterial cell membrane rupture and disintegration, suggesting their utility in antimicrobial applications (Bhat & Begum, 2021).

Antihistaminic Properties

Research by Mossini et al. (1984) on 2- and 4-[benzyl-(2-dimethylaminoethyl)amino]pyrimidine compounds revealed their antihistaminic properties, particularly against H1-histamine receptors. This indicates the potential use of these compounds in the development of antihistamines (Mossini, Maggiali, Morini, Impicciatore, & Molina, 1984).

Antitumor Activities

A study by Singh and Paul (2006) on 1,3-dialkylated-pyrimidin-2,4-diones showed significant anti-cancer activities against various human tumor cell lines. The presence of specific groups in the pyrimidine ring structure enhanced the anti-cancer properties of these molecules, providing a pathway for potential cancer treatments (Singh & Paul, 2006).

Synthesis and Applications

Sami and Younis (2022) presented the synthesis of fused 4-amino pyrimidine derivatives using green chemistry techniques. These derivatives have a wide range of applications in biological, medicinal, pharmaceutical, and agricultural fields (Sami & Younis, 2022).

作用機序

The 2-aminopyrimidines were tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 . Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c1-2-5-14(6-3-1)13-20-11-7-15(8-12-20)19-16-17-9-4-10-18-16/h1-6,9-10,15H,7-8,11-13H2,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATGOOHGVPUVME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=NC=CC=N2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227014 |

Source

|

| Record name | Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76167-42-5 |

Source

|

| Record name | Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076167425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine](/img/structure/B1274175.png)

![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1274186.png)